7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline
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Overview
Description
7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline is a heterocyclic compound known for its electron-accepting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in different applications.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline involves its electron-accepting properties. This compound can interact with electron-donating molecules, facilitating charge transfer processes. In biological systems, it can generate reactive oxygen species (ROS) upon light activation, making it useful in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-g]quinoxaline: Another member of the thiadiazoloquinoxaline family with similar electron-accepting properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
[1,2,5]Thiadiazolo[3,4-b]pyridine:
Uniqueness
7,8-Dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline stands out due to its specific halogenation pattern, which enhances its electron-accepting capabilities and makes it particularly useful in organic electronics and photodynamic therapy .
Properties
IUPAC Name |
7,8-dichloro-[1,2,5]thiadiazolo[3,4-f]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N4S/c9-7-8(10)12-5-3(11-7)1-2-4-6(5)14-15-13-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLJUTZCWSNTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=C1N=C(C(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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